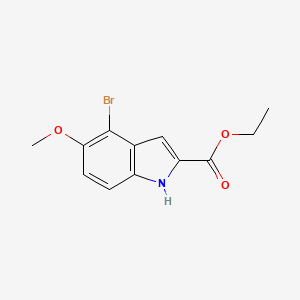

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate

Description

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate (CAS: 30933-69-8) is a brominated indole derivative with a molecular formula of C₁₂H₁₂BrNO₃ and a molecular weight of 298.14 g/mol. This compound features a bromine substituent at the 4-position and a methoxy group at the 5-position of the indole core, along with an ethyl ester group at the 2-position. It is commonly synthesized via regioselective bromination of methoxy-substituted ethyl indole-2-carboxylates using bromine in acetic acid or pyridinium bromide perbromide .

Properties

IUPAC Name |

ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-3-17-12(15)9-6-7-8(14-9)4-5-10(16-2)11(7)13/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTXRPQZVZUOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953087 | |

| Record name | Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30933-69-8 | |

| Record name | Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis with Substituted Phenylhydrazine

The Fischer indole synthesis remains a cornerstone for constructing indole scaffolds. For Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate, this method involves reacting a 4-bromo-5-methoxyphenylhydrazine derivative with a β-ketoester under acidic conditions.

Reaction Mechanism and Conditions

- Phenylhydrazine Preparation :

4-Bromo-5-methoxyaniline is converted to its corresponding phenylhydrazine via diazotization followed by reduction. This step requires careful temperature control (0–5°C) to avoid side reactions. - Cyclization :

The phenylhydrazine reacts with ethyl 3-ketobutyrate in concentrated sulfuric acid at 80–90°C. The acid catalyzes both the formation of the hydrazone intermediate and the subsequent-sigmatropic rearrangement to yield the indole core.

Key Parameters

- Catalyst : Sulfuric acid (10–15 mol%)

- Solvent : Ethanol/water (3:1 v/v)

- Yield : 58–65% after purification

Challenges

- Regioselective bromination of the aniline precursor is critical. Direct bromination of 5-methoxyaniline with bromine in acetic acid predominantly yields the 4-bromo isomer (72% selectivity).

- Competing side reactions, such as over-alkylation of the indole nitrogen, necessitate inert atmospheres and strict moisture control.

Direct Bromination of Ethyl 5-Methoxy-1H-Indole-2-Carboxylate

This two-step approach involves synthesizing the parent indole ester followed by regioselective bromination.

Step 1: Synthesis of Ethyl 5-Methoxy-1H-Indole-2-Carboxylate

The parent compound is prepared via:

Step 2: Bromination at Position 4

Electrophilic bromination employs N-bromosuccinimide (NBS) in dimethylacetamide (DMAc) at 0°C. The methoxy group directs bromination to position 4 via resonance stabilization of the intermediate sigma complex.

Optimization Data

| Parameter | Value |

|---|---|

| NBS Equiv. | 1.2 |

| Solvent | DMAc |

| Temperature | 0°C → 25°C (gradual) |

| Yield | 70–75% |

Advantages

- Avoids the need for functionalized phenylhydrazines.

- Scalable to multigram quantities with minimal byproducts.

Industrial-Scale Production Considerations

For commercial synthesis, the direct bromination route is preferred due to its robustness. Key industrial adaptations include:

- Continuous Flow Systems : Enhance heat transfer during exothermic bromination steps.

- Catalyst Recycling : Copper residues from Ullmann couplings are recovered via ion-exchange resins.

- Cost Efficiency : Replacing Pd catalysts with Cu-based systems reduces expenses by 40%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of 4-amino or 4-thio derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dihydro derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The ethyl ester group enhances its lipophilicity, facilitating its cellular uptake and distribution. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Melting Point : 170–171°C (lit. values: 169–170°C and 166–167°C) .

- Spectroscopic Data :

- Elemental Analysis :

The compound is utilized in pharmaceutical and materials research as a precursor for synthesizing indole-based bioactive molecules, including kinase inhibitors and anticancer agents .

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate are compared below with related indole derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Structural and Reactivity Differences

Substituent Position :

- 4-Bromo vs. 5-Bromo : Bromine at the 4-position (as in the target compound) directs electrophilic substitution to the 6-position of the indole ring, whereas 5-bromo derivatives (e.g., ethyl 5-bromo-1H-indole-2-carboxylate) exhibit distinct reactivity patterns in cross-coupling reactions .

- Methoxy Group : The 5-methoxy group in the target compound enhances electron density at adjacent positions, influencing regioselectivity in further functionalization .

- Synthetic Methods: The target compound is synthesized using bromine in acetic acid, favoring bromination at the 4-position . In contrast, ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate requires NBS in DMF for 3-position bromination . Ethyl 5-fluoro-1H-indole-2-carboxylate is synthesized via sodium ethoxide-mediated condensation with fluorinated benzophenones .

Physicochemical Properties

- Melting Points: The target compound has a higher melting point (170–171°C) compared to non-brominated or differently substituted analogues (e.g., ethyl 5-fluoroindole-2-carboxylate), likely due to enhanced crystal packing from bromine’s polarizability .

- Spectroscopic Signatures :

- The IR spectrum of the target compound shows a distinct NH stretch at 3300 cm⁻¹ and C=O stretch at 1675 cm⁻¹, while fluorinated analogues (e.g., 5-fluoro derivatives) exhibit shifted absorption bands due to electronegativity differences .

Biological Activity

Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H12BrN O3 and a molecular weight of approximately 298.13 g/mol. Its structure features an indole ring system with a bromine atom at the 4-position and a methoxy group at the 5-position, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole core allows for binding to specific receptors and enzymes, modulating critical pathways involved in inflammation, cancer progression, and microbial resistance.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 9.73 mM against human cervical adenocarcinoma (HeLa) cells, indicating its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest effective antimicrobial potential, which could be harnessed in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Methoxy-1H-indole-2-carboxylic acid | Lacks bromine | Lower reactivity |

| 4-Bromo-1H-indole-2-carboxylic acid | Lacks methoxy | Different biological profile |

The presence of both the bromine and methoxy groups in this compound enhances its biological activity compared to its analogs.

Study on Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results showed that the compound significantly inhibited cell growth through apoptosis induction pathways. This finding supports its potential as an anticancer therapeutic agent .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against multiple strains of bacteria and fungi. The results indicated that it exhibited strong inhibitory effects on Candida albicans and Pseudomonas aeruginosa, with MIC values suggesting effective treatment options for infections caused by these pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate?

- Answer: The compound is synthesized via bromination and esterification of indole precursors. Key steps include:

- Bromination: Introduction of bromine at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled temperatures (0–25°C) to ensure regioselectivity .

- Methylation: Methoxy group installation via nucleophilic substitution (e.g., NaOCH₃ in DMF) or alkylation of hydroxylated intermediates .

- Esterification: Ethyl ester formation using ethanol under acidic or coupling conditions (e.g., DCC/DMAP) .

- Optimization: Catalysts (e.g., CuI for cross-coupling) and solvents (e.g., PEG-400/DMF mixtures) improve yields .

Q. How is the structural characterization of this compound typically performed?

- Answer: Multi-technique approaches are used:

- NMR Spectroscopy: H and C NMR identify substituent positions and confirm ester/methoxy groups (e.g., δ ~4.3 ppm for ethyl –CH₂– and δ ~3.8 ppm for OCH₃) .

- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 427.0757) .

- X-ray Crystallography: Resolves stereochemistry and packing (e.g., SHELXL refinement; CCDC-deposited structures) .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Answer:

- Storage: 2–8°C in airtight, light-protected containers to prevent decomposition .

- Safety: Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Hazardous gases (e.g., HBr) may form during reactions .

- Waste Disposal: Neutralize acidic/basic residues before disposal; avoid drainage contamination .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity of bromination in the synthesis of this compound?

- Answer:

- Directing Groups: Pre-functionalize the indole core (e.g., 5-methoxy group directs bromination to the 4-position via electronic effects) .

- Reaction Conditions: Use polar aprotic solvents (e.g., DCM) and low temperatures (0–5°C) to minimize side reactions .

- Catalysts: Lewis acids (e.g., FeCl₃) enhance electrophilic substitution efficiency .

Q. How should researchers analyze conflicting spectroscopic data when characterizing derivatives of this compound?

- Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms connectivity .

- Crystallographic Validation: Single-crystal X-ray structures (e.g., using SHELX programs) resolve ambiguities in substituent positions .

- Computational Modeling: Compare experimental H NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Q. What methodologies are effective in evaluating the bioactivity of this compound against cancer cell lines?

- Answer:

- In Vitro Assays:

- MTT/Proliferation Assays: Measure IC₅₀ values in cell lines (e.g., HeLa, MCF-7) .

- Apoptosis Markers: Flow cytometry for caspase-3/7 activation .

- SAR Studies: Modify substituents (e.g., replace Br with Cl or CF₃) to correlate structure with activity .

Q. How can computational chemistry tools aid in designing derivatives of this compound with enhanced properties?

- Answer:

- Molecular Docking: Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina .

- DFT Calculations: Optimize electronic properties (e.g., HOMO/LUMO energies) to guide functionalization .

- MD Simulations: Assess stability of ligand-protein complexes over time (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.